三溴乙腈

描述

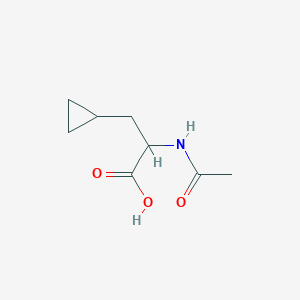

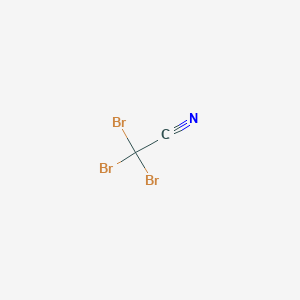

Tribromoacetonitrile (TBA) is an organic compound with the formula CBr3N. It is a colorless liquid at room temperature and has a strong, pungent odor. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals, and is also used as a reagent in analytical chemistry. TBA is also used as a flame retardant and as an intermediate in the production of certain polymers.

科学研究应用

消毒副产物研究

三溴乙腈被认为是含氮消毒副产物 。它通常在水处理和净化过程中进行研究。研究人员调查了它在水中有机物与消毒剂反应时形成、行为和潜在健康影响。

分子光谱

这种化合物用于分子光谱学以研究各种材料。 它可以作为光谱表征有机和无机材料的标准品或试剂,有助于理解它们的结构和化学性质 .

安全和危害

Tribromoacetonitrile is very toxic and produces hazardous decomposition products . It is recommended to use a NIOSH-approved full face chemical cartridge respirator equipped with the appropriate organic vapor cartridges when working with this chemical . If it makes contact with your gloves, or if a tear, hole, or puncture develops, remove them at once .

生化分析

Biochemical Properties

Tribromoacetonitrile plays a role in various biochemical reactions, particularly as a disinfection byproduct. It interacts with several enzymes and proteins, influencing their activity. For instance, tribromoacetonitrile can react with steam and strong acids to produce hazardous vapors . It is slightly soluble in water and reacts with various biomolecules, potentially leading to the formation of other reactive intermediates .

Cellular Effects

Tribromoacetonitrile has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, tribromoacetonitrile has been shown to cause oxidative stress and inflammation in lung fibroblasts, leading to altered gene expression and protein synthesis . These effects can result in changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of tribromoacetonitrile involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Tribromoacetonitrile can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tribromoacetonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Tribromoacetonitrile is light-sensitive and can degrade over time, leading to the formation of other reactive intermediates . Long-term exposure to tribromoacetonitrile can result in sustained oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of tribromoacetonitrile vary with different dosages in animal models. At low doses, tribromoacetonitrile may cause mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where specific dosages result in marked changes in cellular and physiological responses .

Metabolic Pathways

Tribromoacetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interaction with metabolic enzymes can result in the formation of reactive intermediates, further affecting metabolic pathways .

Transport and Distribution

Tribromoacetonitrile is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and potential toxicity in various tissues .

Subcellular Localization

The subcellular localization of tribromoacetonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of tribromoacetonitrile within cells can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

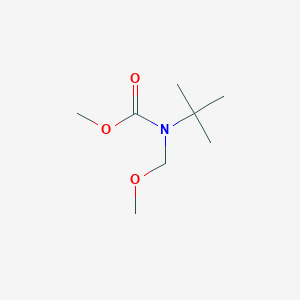

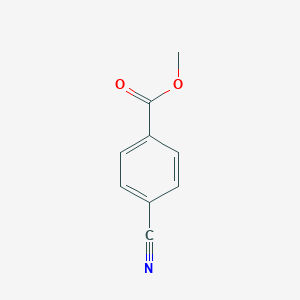

2,2,2-tribromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIHYDTZZOFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3N | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021669 | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribromoacetonitrile is a liquid. (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

75519-19-6 | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Tribromoacetonitrile and how has it been studied?

A1: Tribromoacetonitrile's molecular formula is C2Br3N. It has a molecular weight of 295.73 g/mol. The molecule consists of a central carbon atom triple-bonded to a nitrogen atom (forming the nitrile group) and single-bonded to three bromine atoms. [, ] Researchers have utilized various spectroscopic methods to characterize Tribromoacetonitrile, including infrared (IR) and Raman spectroscopy. [, ] These techniques provide valuable information about the molecule's vibrational modes, which helps to understand its structure and behavior. [, ] Additionally, researchers have employed theoretical calculations, such as GAUSSIAN-82 ab initio calculations, to further elucidate its molecular structure and properties. []

Q2: How is Tribromoacetonitrile formed and detected in water sources?

A2: Tribromoacetonitrile is a disinfection byproduct (DBP) primarily formed during the chlorination of drinking water containing bromide ions and organic matter. [, ] While chlorine effectively disinfects water, it can react with naturally occurring bromide ions and organic precursors to form a variety of DBPs, including Tribromoacetonitrile. [, ] Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for detecting and quantifying Tribromoacetonitrile in water samples. [] This method separates the compound from other DBPs based on its physical and chemical properties, allowing for accurate identification and measurement. []

Q3: What are the potential toxicological concerns associated with Tribromoacetonitrile?

A3: While research on Tribromoacetonitrile's specific toxicological effects is still ongoing, it is classified as a haloacetonitrile (HAN). [] HANs, in general, have raised concerns due to their potential cytotoxicity and genotoxicity. [] Studies have shown that some HANs can induce cell death and DNA damage, highlighting the need for further investigation into the potential health risks associated with these disinfection byproducts. [] Research comparing the toxicity of various HANs placed Tribromoacetonitrile high in terms of cytotoxicity, potentially exceeding the toxicity of other well-known HANs like dibromoacetonitrile. []

Q4: Are there any ongoing research efforts aimed at understanding and mitigating the formation of Tribromoacetonitrile?

A4: Yes, research continues to focus on understanding the formation mechanisms of Tribromoacetonitrile and other DBPs, aiming to develop effective mitigation strategies. [] One area of investigation involves exploring alternative disinfection methods that minimize DBP formation while maintaining effective water disinfection. [] Additionally, researchers are studying the impact of water treatment processes on DBP formation and exploring ways to optimize these processes to reduce DBP levels in drinking water. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。